molecular formula C18H20N4O3S B2964840 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 2097898-93-4

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide

Cat. No. B2964840
CAS RN: 2097898-93-4
M. Wt: 372.44
InChI Key: FPPIFJUSHDWJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes several functional groups such as pyrazole, thiophene, and furan. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Synthesis and Characterization

  • Novel Pyridine and Naphthyridine Derivatives Synthesis : Abdelrazek et al. (2010) explored the synthesis of novel derivatives involving furan and thiophene, which could hint at methods relevant to synthesizing or derivatizing compounds like the one . The focus was on dimerization reactions and the creation of hydrazo and pyrazolo derivatives, which might be applicable in designing new materials or pharmaceuticals (Abdelrazek et al., 2010).

  • Chemo-selective Protection of Heteroaromatic Aldehydes : Carpenter and Chadwick (1985) discussed methods for transforming furan and thiophene carboxaldehydes into their imidazolidine counterparts, potentially offering protective strategies for sensitive functional groups in complex synthetic routes (Carpenter & Chadwick, 1985).

Biological Activity

  • Antimicrobial Activity of Novel Furan and Pyran Derivatives : Sari et al. (2017) investigated novel furan and pyran derivatives for their antibacterial and antifungal activities. Such studies are critical for discovering new bioactive compounds that could lead to the development of new drugs (Sari et al., 2017).

Chemical Interactions and Properties

  • Cooperative Molecular Dimers Formation : Zheng et al. (2010) synthesized new 3,5-diaryl-1H-pyrazoles and analyzed their dimerization through hydrogen bonds. Understanding such interactions can inform the design of molecular assemblies or materials with specific properties (Zheng et al., 2010).

  • C-H Bond Activation/Borylation Catalyzed by Iron Complexes : Hatanaka et al. (2010) discussed the catalytic C-H bond activation and borylation of furans and thiophenes. Such reactions are pivotal in organic synthesis, potentially offering pathways to modify the compound (Hatanaka et al., 2010).

Mechanism of Action

The compound also contains a thiophene ring, another type of aromatic compound, which is known to have various biological activities. Thiophene derivatives have been used in the development of various drugs due to their wide range of biological activities .

The compound’s mode of action would depend on its specific targets in the body. It could interact with these targets to induce changes in cellular functions, which could then lead to its therapeutic effects. The specific biochemical pathways affected by the compound would also depend on its targets .

As for the compound’s pharmacokinetics, this would involve its absorption, distribution, metabolism, and excretion (ADME) in the body. These properties can greatly affect the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These could involve changes in gene expression, protein function, cell signaling, or other cellular processes .

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. The specific effects of these factors would depend on the compound’s chemical properties .

properties

IUPAC Name

N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-12-8-13(2)22(21-12)16(14-5-7-26-11-14)10-20-18(24)17(23)19-9-15-4-3-6-25-15/h3-8,11,16H,9-10H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPIFJUSHDWJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.